
Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester
Descripción general
Descripción
Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as mephenytoin, and it is commonly used as a reference standard for the analysis of drugs in biological fluids.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Anticoagulants : Oxiranecarboxylic acid derivatives are used as intermediates in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for such a compound, specifically 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, has been reported, demonstrating its purity and structural integrity (Qing Wang et al., 2017).
Chemical Reactions and Derivatives
- Chromane Derivatives : Oxiranecarboxylic acid ethyl esters have been involved in reactions leading to chromane derivatives. Their structures and conformations are confirmed through various spectroscopic methods (M. Ciolkowski et al., 2009).
- Formation of Aminothiazoles : These compounds react with dithiadiphosphetane disulfide, leading to the formation of substituted aminothiazole-4-carboxylic acid ethyl esters. Their structures are established through spectroscopic means and X-ray crystallographic investigation (Boźenna Golankiewicz et al., 1985).
Application in Pharmaceutical Synthesis
- Synthesis of GABA Transporter Substances : Tritium-labeled derivatives of oxiranecarboxylic acid, such as (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, have been synthesized for determining the efficacy of potential GABA transporter substances in vitro (R. Schirrmacher et al., 2000).
Pharmaceutical and Chemical Research
- Cancer Chemoprevention : Specifically, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a derivative, has shown promise in cancer chemoprevention. It is biosynthetically related to ferulic acid and exhibits significant biological effects against colon and tongue cancers (M. Curini et al., 2006).
Propiedades
Número CAS |
16546-01-3 |
|---|---|
Nombre del producto |
Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(13)11-10(16-11)8-4-6-9(14-2)7-5-8/h4-7,10-11H,3H2,1-2H3 |
Clave InChI |
VLSGACWGKWLNCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
SMILES canónico |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
Otros números CAS |
16546-01-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


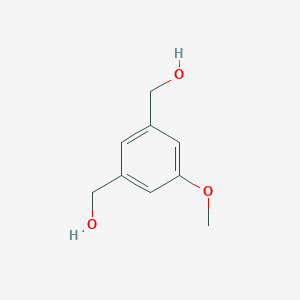
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
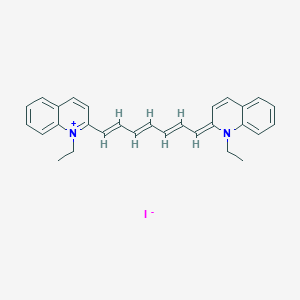
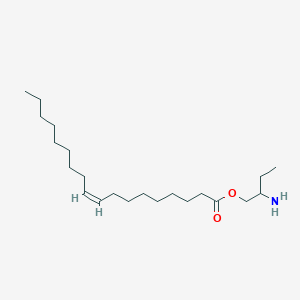
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)

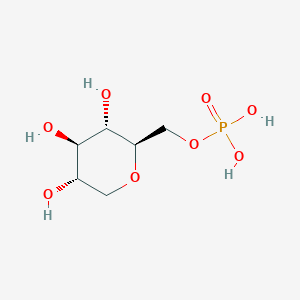
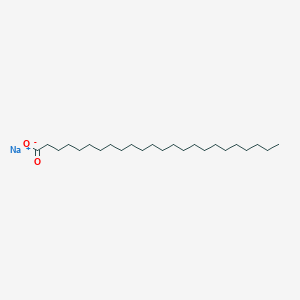

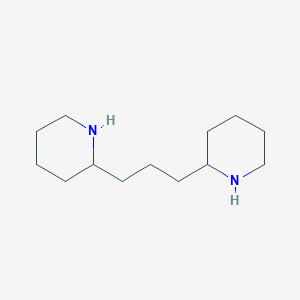

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
